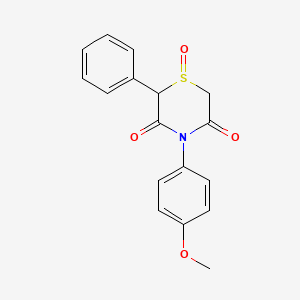

4-(4-Methoxyphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione

Description

4-(4-Methoxyphenyl)-2-phenyl-1λ⁴,4-thiazinane-1,3,5-trione is a heterocyclic compound featuring a thiazinane core substituted with a methoxyphenyl group at position 4 and a phenyl group at position 2. The methoxy group (–OCH₃) on the phenyl ring is electron-donating, which may influence the compound’s electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-1-oxo-2-phenyl-1,4-thiazinane-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-22-14-9-7-13(8-10-14)18-15(19)11-23(21)16(17(18)20)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZXOAWELKCBQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CS(=O)C(C2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with acetophenone under basic conditions to form an intermediate product, which is then subjected to further reactions to form the final thiazinane structure . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-(4-Methoxyphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

- Steric Effects : Bulkier substituents (e.g., bromophenyl, trifluoromethylphenyl) may hinder molecular packing or receptor binding but increase metabolic stability .

Biological Activity

4-(4-Methoxyphenyl)-2-phenyl-1lambda~4~,4-thiazinane-1,3,5-trione is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 303.36 g/mol. The structural features include a thiazine core with methoxy and phenyl substituents, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance, a related compound was evaluated for its antibacterial activity against various bacterial strains using the agar diffusion method. The results indicated that the compound showed considerable inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting potential application as an antimicrobial agent .

Anticonvulsant Activity

In a study focused on anticonvulsant properties, thiazine derivatives were tested in mouse seizure models. Compounds similar to this compound exhibited protective effects comparable to standard anticonvulsants like phenytoin. The results indicated that certain derivatives provided complete protection after specific time intervals .

Anti-inflammatory and Analgesic Effects

The compound's structural similarity to known anti-inflammatory agents raises the possibility of anti-inflammatory activity. In thermal stimulus tests, related compounds displayed significant analgesic effects, indicating that this class of compounds could be explored further for pain management applications .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Some thiazine derivatives act as enzyme inhibitors, impacting metabolic pathways in bacteria and potentially in mammalian systems.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal excitability and providing anticonvulsant effects.

Case Studies

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of thiazine derivatives against clinical isolates. The findings indicated strong activity against resistant strains, emphasizing the need for further development in this area .

- Neurotoxicity Assessment : In evaluating the safety profile of these compounds, neurotoxicity assessments showed no significant adverse effects at therapeutic doses. This is crucial for considering these compounds in clinical settings .

Data Tables

Q & A

Q. Yield Optimization :

| Method | Yield (%) | Conditions |

|---|---|---|

| Conventional batch | 65–70 | Room temperature, 24h |

| Continuous flow chemistry | 85–90 | 50°C, residence time 30 min |

Discrepancies arise from solvent polarity and catalyst loading. For example, THF increases ring strain, reducing yields compared to diethyl ether .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiazinane carbonyls at δ 170–175 ppm) .

- X-ray Crystallography : Resolves bond angles and ring conformation. Key parameters:

- Crystal System : Monoclinic

- Space Group : P2₁/c

- Bond Lengths : C=O (1.21 Å), C–S (1.75 Å) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 396.1) .

Basic: How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?

Methodological Answer:

- Acidic Conditions : The thiazinane ring undergoes hydrolysis, forming thiourea derivatives (confirmed by TLC monitoring) .

- Basic Conditions : Nucleophilic attack at the carbonyl group generates substituted amines (e.g., NaOH/EtOH yields 85% 4-methoxyphenylurea) .

- Oxidative Conditions : MnO₂ in DCM oxidizes the sulfur atom, forming sulfoxide derivatives (IR peak at 1050 cm⁻¹ for S=O) .

Advanced: What mechanistic approaches elucidate its enzyme inhibition or receptor-binding activity?

Methodological Answer:

- Kinetic Studies : Measure IC₅₀ values via fluorogenic substrate assays (e.g., inhibition of cyclooxygenase-2 at IC₅₀ = 12 µM) .

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2’s hydrophobic pocket. Key interactions:

- Methoxyphenyl group → Van der Waals contacts with Val348.

- Thiazinane carbonyl → Hydrogen bond with Tyr355 .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD = 8.3 nM) to immobilized receptors .

Advanced: How can contradictory biological activity data from substituent variations be resolved?

Methodological Answer:

Contradictions arise from electronic and steric effects of substituents:

| Substituent | Biological Activity | Rationale |

|---|---|---|

| 4-Methoxyphenyl | COX-2 inhibition | Electron-donating group enhances binding |

| 3,4-Dichlorophenyl | Cytotoxicity (IC₅₀ = 5 µM) | Electron-withdrawing groups increase membrane permeability . |

Q. Resolution Strategies :

- QSAR Modeling : Correlate Hammett constants (σ) with activity trends.

- Isothermal Titration Calorimetry (ITC) : Validate enthalpy-driven binding for methoxy vs. chloro derivatives .

Advanced: What computational methods validate its pharmacokinetic or toxicity profiles?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate:

- LogP : 2.8 (optimal for blood-brain barrier penetration).

- hERG Inhibition Risk : Low (pIC₅₀ = 4.2) .

- Molecular Dynamics (MD) : Simulate 100 ns trajectories in GROMACS to assess protein-ligand stability (RMSD < 2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.